2-Isocyanopyridine

Vue d'ensemble

Description

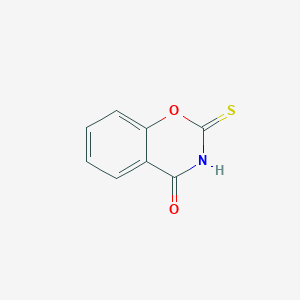

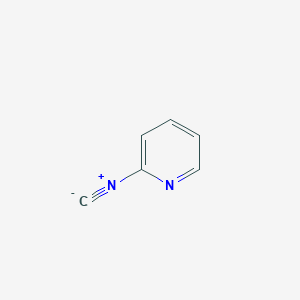

2-Isocyanopyridine is a chemical compound with the molecular formula C6H4N2. It is characterized by its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This unique functionality exhibits unusual reactivity in organic chemistry .

Molecular Structure Analysis

The isocyanide functionality of 2-Isocyanopyridine is due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This unique structure allows it to exhibit unusual reactivity in organic chemistry .Chemical Reactions Analysis

The Ugi four-component condensation (U-4CC) between an aldehyde, an amine, a carboxylic acid, and an isocyanide like 2-Isocyanopyridine allows the rapid preparation of α-aminoacyl amide derivatives . The Ugi Reaction products can exemplify a wide variety of substitution patterns, and constitute peptidomimetics that have potential pharmaceutical applications .Physical And Chemical Properties Analysis

The isocyanide functionality of 2-Isocyanopyridine exhibits unusual reactivity in organic chemistry . Unfortunately, the over-proportional use of only a few isocyanides hampers novel discoveries about the fascinating reactivity of this functional group .Applications De Recherche Scientifique

1. Multicomponent Chemistry and Synthesis of Opioids

2-Isocyanopyridines, specifically 2-bromo-6-isocyanopyridine, have been identified as convertible isocyanides useful in multicomponent chemistry. This compound has shown to be optimal due to its stability and synthetic efficiency, with potential applications in the synthesis of opioids like carfentanil (van der Heijden et al., 2016).

2. Peptidomimetic Design

3-Substituted 2-isocyanopyridines have been utilized as convertible isocyanides in Ugi four-component reactions. These compounds facilitate the creation of constrained di-/tripeptides with protective groups sensitive to both acid and base, demonstrating their versatility in peptidomimetic design (Hollanders et al., 2021).

3. Biological Activity of Aminopyridines

2-Aminopyridines, closely related to 2-isocyanopyridines, exhibit a variety of biological activities, making them an area of interest in pharmacological research. These compounds have been extensively studied for their diverse pharmacological potentials (Orie et al., 2021).

4. Synthesis of Imidazopyridines

2-Isocyanopyridines are integral in the synthesis of imidazopyridines, a fused bicyclic heterocycle recognized for its applications in medicinal chemistry and material science. Various synthesis methods, including multicomponent reactions, have been developed for these compounds (Bagdi et al., 2015).

5. Synthesis of 2-Aminopyridines

The synthesis of 2-aminopyridines, using copper-catalyzed cyclization of oxime esters, demonstrates the chemical versatility and synthetic importance of 2-isocyanopyridine derivatives. These methods produce various 2-aminopyridines under optimized conditions (蔡忠建 et al., 2014).

6. Development of Bioactive Compounds

2-Oxo-3-cyanopyridine derivatives, related to 2-isocyanopyridines, have shown potential in developing bioactive compounds like anticancer, antibacterial, antifungal agents, and HIV-1 inhibitors (Ghosh et al., 2015).

7. Enzyme Inhibition Effects

Studies on 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes, derived from 2-isocyanopyridine structures, have shown significant enzyme inhibition effects. These complexes exhibit activity against enzymes like α-glycosidase, aldose reductase, and acetylcholinesterase (Erdemir et al., 2019).

8. Catalytic Applications

2-Isocyanopyridine derivatives play a role in catalytic applications, such as in terpyridines and their transition metal complexes. These compounds are utilized in a variety of fields, including materials science and biomedicinal chemistry (Winter et al., 2011).

Mécanisme D'action

The mechanism of the Ugi Reaction is believed to involve a prior formation of an imine by condensation of the amine with the aldehyde, followed by addition of the carboxylic acid oxygen and the imino carbon across the isocyanide carbon . The resulting acylated isoamide rearranges by acyl transfer to generate the final product .

Orientations Futures

The development of 2-isocyanopyridines as novel convertible isocyanides for multicomponent chemistry is reported . Comparison of 12 representatives of this class revealed 2-bromo-6-isocyanopyridine as the optimal reagent in terms of stability and synthetic efficiency . This development will enable easy access to uncharted isocyanide space and will result in many discoveries about the unusual reactivity of this functional group .

Propriétés

IUPAC Name |

2-isocyanopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-7-6-4-2-3-5-8-6/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQAFIWDAONOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572392 | |

| Record name | 2-Isocyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanopyridine | |

CAS RN |

1984-19-6 | |

| Record name | 2-Isocyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isocyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)